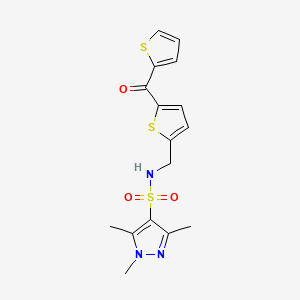![molecular formula C17H20N4O2 B2397381 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034556-31-3](/img/structure/B2397381.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule, intriguing due to its multifaceted structure comprising a cyclopropyl group, a dihydropyrazolo pyrazine ring, and a tetrahydrobenzo isoxazolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized via a multi-step process, generally involving the initial formation of the pyrazolo[1,5-a]pyrazine and benzo[d]isoxazole rings followed by their coupling. Typical starting materials include substituted cyclopropyl ketones and pyrazine derivatives. Standard conditions involve the use of strong acids or bases and heating under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up by optimizing each step of the synthetic route. This involves refining reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes a variety of chemical reactions:
Oxidation: Converts some functional groups to carbonyl compounds.
Reduction: Can reduce the cyclopropyl group to an open-chain alkane.
Substitution: Various nucleophiles can attack the ring structures, replacing certain substituents.
Common Reagents and Conditions
Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitutions may use reagents such as sodium hydride or lithium diisopropylamide.
Major Products
Major products depend on the reaction type but can include hydroxyl, carbonyl, or amino derivatives.
Applications De Recherche Scientifique
This compound has extensive applications in various scientific fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Potential use in drug development for conditions involving central nervous system disorders.
Industry: Employed in the synthesis of novel materials with unique properties.
Mécanisme D'action
Molecular Targets and Pathways
In biological contexts, the mechanism involves binding to specific molecular targets such as receptors or enzymes, influencing cellular pathways. It may exhibit agonistic or antagonistic effects depending on its structural conformation and the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other compounds with structural similarities include:
(3-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-2-yl)methanone: : Similar backbone structure but different substituent positioning.
(2-cyclopropyl-5,6-dihydropyrazolo[1,5-a]pyrazin-4(3H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone: : Varies in the position of double bonds and saturation levels.
Highlighting Uniqueness
What makes (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone unique is its specific configuration, which may impart particular pharmacological properties that are advantageous over other similar compounds.
Hope this was a good start! Want to dive deeper into any specific section?
Propriétés
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(16-13-3-1-2-4-15(13)23-19-16)20-7-8-21-12(10-20)9-14(18-21)11-5-6-11/h9,11H,1-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRAUZWKDBJWLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
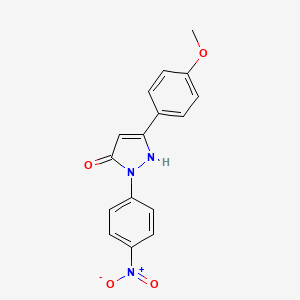
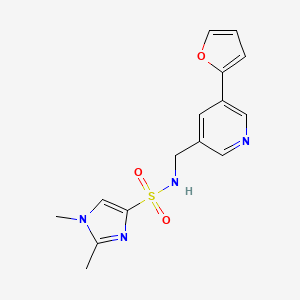
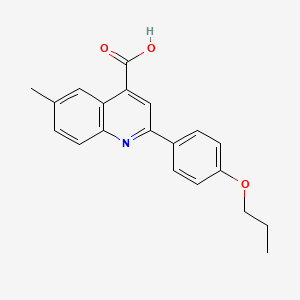
![N-(4-acetamidophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2397305.png)
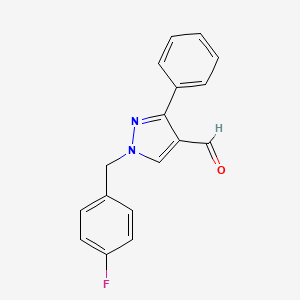
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397308.png)
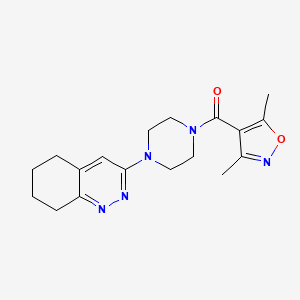
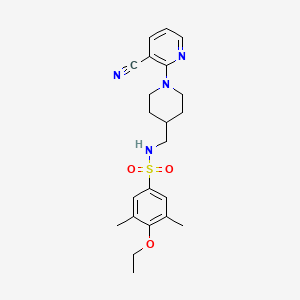
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2397312.png)
![[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate](/img/structure/B2397315.png)
![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2397317.png)
![8,8-dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2397319.png)

